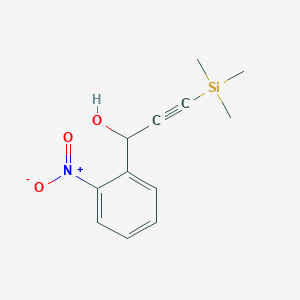
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a trimethylsilyl group, and a propyn-1-ol moiety
准备方法
The synthesis of 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL typically involves the reaction of 2-nitrobenzaldehyde with trimethylsilylacetylene in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a silylation step to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Photolysis: The compound can undergo photolytic reactions, leading to the formation of nitroso compounds and other photoproducts under UV light.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include nitroketones, nitroalcohols, and amino derivatives.
科学研究应用
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which 1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. The propyn-1-ol moiety allows for further functionalization, making the compound versatile in different chemical environments.
相似化合物的比较
1-(2-Nitrophenyl)-3-(trimethylsilyl)prop-2-YN-1-OL can be compared with similar compounds such as:
2-Nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and reactive.
3-Trimethylsilyl-2-propyn-1-ol: Lacks the nitrophenyl group, reducing its potential for electron transfer reactions.
2-Nitrophenyl-3-trimethylsilylpropane: Similar structure but with different reactivity due to the absence of the propyn-1-ol moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H15NO3Si |
|---|---|
分子量 |
249.34 g/mol |
IUPAC 名称 |
1-(2-nitrophenyl)-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H15NO3Si/c1-17(2,3)9-8-12(14)10-6-4-5-7-11(10)13(15)16/h4-7,12,14H,1-3H3 |
InChI 键 |
MSHSXRHDQCGHPC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1[N+](=O)[O-])O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
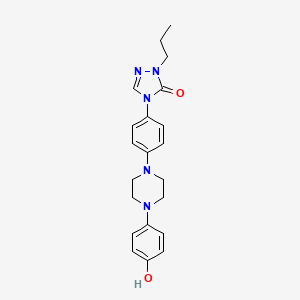
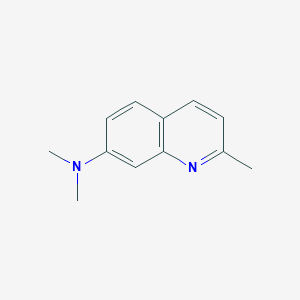
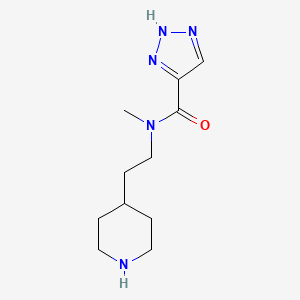
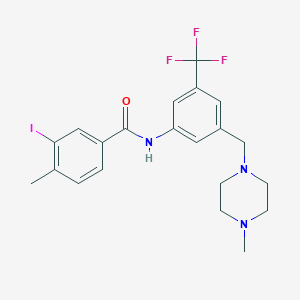
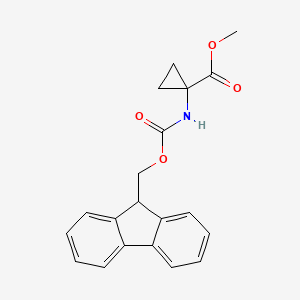
![3-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8467238.png)
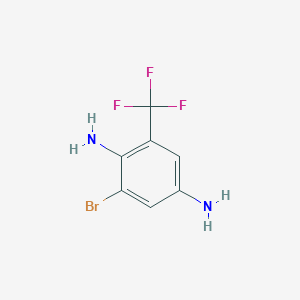
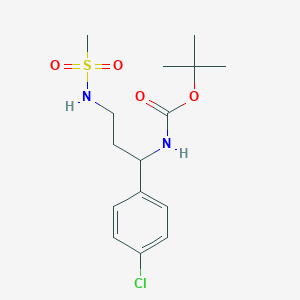
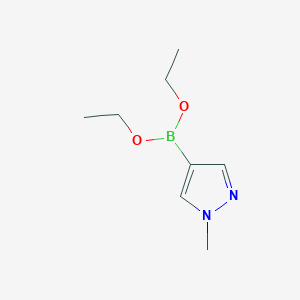
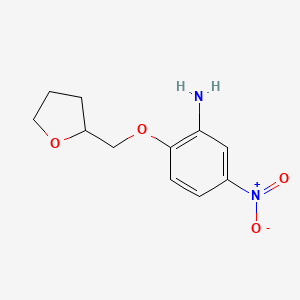
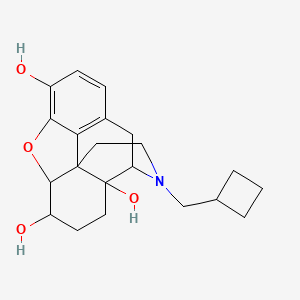
![(6S,7R)-N-Methyl-6-(pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-7-amine](/img/structure/B8467297.png)

![Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467307.png)
